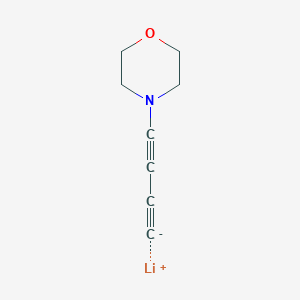
lithium;4-buta-1,3-diynylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-buta-1,3-diynylmorpholine is a chemical compound with the molecular formula C8H8LiNO. It is characterized by the presence of a lithium atom bonded to a buta-1,3-diynyl group and a morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-buta-1,3-diynylmorpholine typically involves the reaction of lithium acetylide with 4-bromo-1,3-butadiyne in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with morpholine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;4-buta-1,3-diynylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Lithium;4-buta-1,3-diynylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of lithium;4-buta-1,3-diynylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate neurotransmitter activity, which may contribute to its potential therapeutic effects. Key molecular targets include inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Lithium acetylide: Shares the lithium and acetylide components but lacks the morpholine ring.
4-bromo-1,3-butadiyne: Contains the buta-1,3-diynyl group but lacks the lithium and morpholine components.
Morpholine derivatives: Compounds with the morpholine ring but different substituents
Uniqueness
Lithium;4-buta-1,3-diynylmorpholine is unique due to its combination of a lithium atom, a buta-1,3-diynyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
80487-51-0 |
|---|---|
Fórmula molecular |
C8H8LiNO |
Peso molecular |
141.1 g/mol |
Nombre IUPAC |
lithium;4-buta-1,3-diynylmorpholine |
InChI |
InChI=1S/C8H8NO.Li/c1-2-3-4-9-5-7-10-8-6-9;/h5-8H2;/q-1;+1 |
Clave InChI |
WURNILOBULQXOS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CC#CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


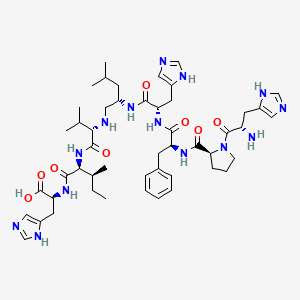
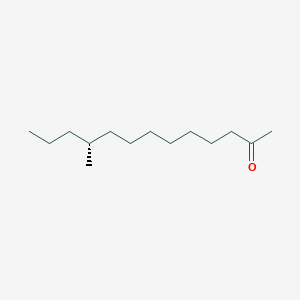



![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

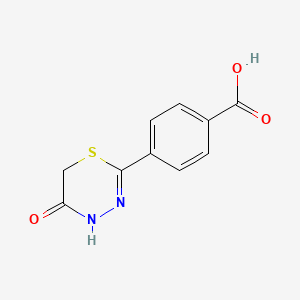
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
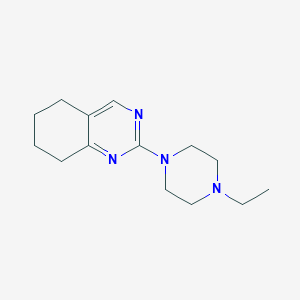
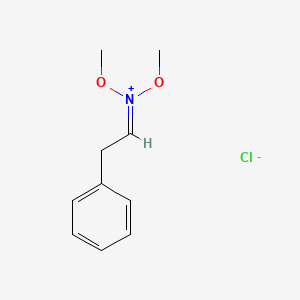
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
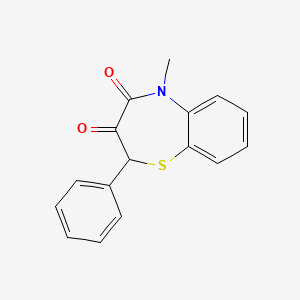
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
